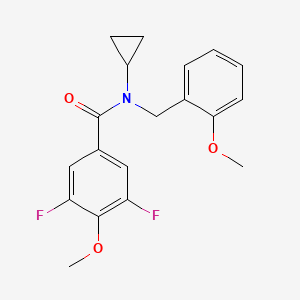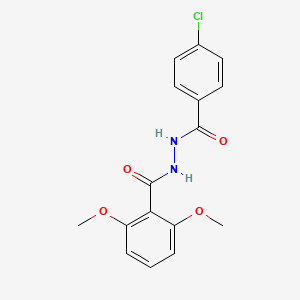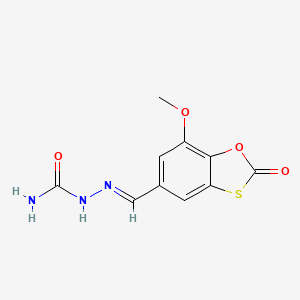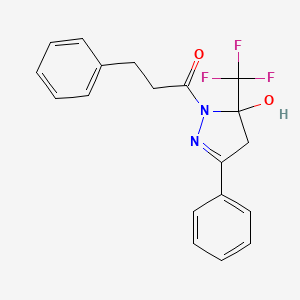
N-cyclopropyl-3,5-difluoro-4-methoxy-N-(2-methoxybenzyl)benzamide
説明
N-cyclopropyl-3,5-difluoro-4-methoxy-N-(2-methoxybenzyl)benzamide, also known as CPDFB, is a novel chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of N-cyclopropyl-3,5-difluoro-4-methoxy-N-(2-methoxybenzyl)benzamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. In addition, this compound has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is a major regulator of inflammation.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell cycle progression, and the suppression of angiogenesis (the formation of new blood vessels). This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in the pathogenesis of several inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of N-cyclopropyl-3,5-difluoro-4-methoxy-N-(2-methoxybenzyl)benzamide is its potent anti-cancer and anti-inflammatory activity, which makes it a potential candidate for the development of novel therapeutics. In addition, this compound exhibits good pharmacokinetic properties, including high oral bioavailability and good metabolic stability. However, one of the major limitations of this compound is its relatively low solubility in aqueous solutions, which can pose challenges in formulation and delivery.
将来の方向性
There are several future directions for research on N-cyclopropyl-3,5-difluoro-4-methoxy-N-(2-methoxybenzyl)benzamide, including the development of novel formulations and delivery systems that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the precise mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, there is a need for preclinical and clinical studies to evaluate the efficacy and safety of this compound in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a novel chemical compound that exhibits potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of novel therapeutics. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of several key enzymes and signaling pathways. This compound exhibits several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for research on this compound have been identified, highlighting the potential for this compound to make a significant impact in the field of medicinal chemistry.
科学的研究の応用
N-cyclopropyl-3,5-difluoro-4-methoxy-N-(2-methoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Several studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-cyclopropyl-3,5-difluoro-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3/c1-24-17-6-4-3-5-12(17)11-22(14-7-8-14)19(23)13-9-15(20)18(25-2)16(21)10-13/h3-6,9-10,14H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYUSZQEIYHJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(C2CC2)C(=O)C3=CC(=C(C(=C3)F)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(4,5-dimethoxy-2-nitrophenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B3888771.png)

![N'-[(3-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3888786.png)

![5-{[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888791.png)
![5-[4-(3-bromobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B3888799.png)
![N'-[(2-chlorobenzoyl)oxy]-2-(4-chlorophenyl)ethanimidamide](/img/structure/B3888806.png)
![4-methoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3888819.png)

![5-{[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3888831.png)
![N-(5-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B3888833.png)
![1-[benzyl(methyl)amino]-3-(5-{[ethyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3888838.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3888858.png)
![6-[2-(3-methoxy-4-propoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3888870.png)